3'-(Dimethylamino)biphenyl-3-carboxylic acid physical properties
3'-(Dimethylamino)biphenyl-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
This guide provides a comprehensive overview of the core physical properties of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical methodologies for empirical validation. We will explore the compound's fundamental characteristics, the experimental logic for their determination, and the spectral data essential for its unequivocal identification.
Compound Identification and Core Structure
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group on one phenyl ring and a dimethylamino group on the other. This substitution pattern imparts specific physicochemical properties that are critical for its behavior in various chemical and biological systems.
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IUPAC Name: 3-[3-(dimethylamino)phenyl]benzoic acid[1]
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CAS Number: 1181320-54-6[1]
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Molecular Formula: C₁₅H₁₅NO₂[1]
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Synonyms: 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid, 3-[3-(dimethylamino)phenyl]benzoic acid[1]
The structural arrangement, particularly the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group, suggests zwitterionic potential and pH-dependent solubility, which are crucial considerations in formulation and drug delivery studies.
Summary of Physical Properties
Quantitative physical data for 3'-(Dimethylamino)biphenyl-3-carboxylic acid is primarily based on computational models, as extensive experimental characterization is not widely published. The following table summarizes these key properties, providing a foundational dataset for laboratory work.
| Property | Value | Source |
| Molecular Weight | 241.28 g/mol | PubChem[1][2] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point (°C) | Data not available | N/A |
| Boiling Point (°C) | Data not available | N/A |
| pKa (acidic) | ~4.0 (Predicted) | Based on related structures[3][4] |
| XLogP3 | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
Note: The pKa value is an estimation based on structurally similar compounds like 3''-amino-2''-hydroxy-biphenyl-3-carboxylic acid (predicted pKa ~3.99) and 3-Biphenylcarboxylic acid (predicted pKa ~4.14).[3][4][5] Experimental determination is required for confirmation.
Methodologies for Experimental Characterization
To ensure scientific rigor, computed data must be validated through empirical testing. The following section details the standard protocols for determining the key physical properties of novel compounds like 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity involves a sequence of experiments, from basic identity confirmation to detailed property analysis.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities which depress and broaden the melting point.
Protocol (Capillary Method):
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if known from related structures, e.g., 160-220 °C).[4] Then, reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Solubility Profiling
Causality: Solubility is critical for predicting a compound's behavior in biological systems and for developing suitable formulations. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.
Protocol (Shake-Flask Method):
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System Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
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Result: The measured concentration represents the solubility of the compound in that specific solvent at that temperature.
pKa Determination
Causality: The pKa value defines the pH at which a functional group is 50% ionized. For a molecule with both acidic (carboxylic acid) and basic (dimethylamino) groups, determining the pKa values is essential for understanding its charge state, solubility, and potential for interaction with biological targets at physiological pH.
Protocol (Potentiometric Titration):
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Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (often a co-solvent like methanol/water).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH to titrate the carboxylic acid, followed by 0.1 M HCl to titrate the amine).
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Titration: Add the titrant in small, precise increments, recording the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the equivalence point is the peak.
Spectral Characterization Profile
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for 3'-(Dimethylamino)biphenyl-3-carboxylic acid are not publicly available, the expected characteristics can be inferred from its functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm⁻¹.[7]
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C-N Stretch (Aromatic Amine): A peak is expected in the 1342-1266 cm⁻¹ region.
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Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution patterns on the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically >10 ppm.[7]
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Aromatic Protons (Ar-H): A complex series of multiplets is expected between 7.0 and 8.5 ppm.
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Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to six protons, likely appearing around 2.9-3.1 ppm.[8]
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¹³C NMR:
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Carbonyl Carbon (-COOH): A peak in the 160-180 ppm range.[7]
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Aromatic Carbons: Multiple peaks between 110 and 150 ppm.
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Dimethylamino Carbons (-N(CH₃)₂): A peak around 40 ppm.
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Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (241.28) should be observed.
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Key Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The biphenyl linkage is relatively stable, but fragmentation of the substituents is expected.
Conclusion
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a compound whose physical properties are dictated by its bifunctional, aromatic structure. While computational data provides a strong starting point, the protocols outlined in this guide represent the necessary empirical steps for robust characterization. A thorough understanding of its melting point, solubility, pKa, and spectral signature is indispensable for any researcher aiming to utilize this molecule in further scientific endeavors, particularly in the fields of medicinal chemistry and materials science.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39226078, 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216621, 3'-(Methylamino)biphenyl-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15317438, 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). 3-Biphenylcarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
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MDPI. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
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Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]
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